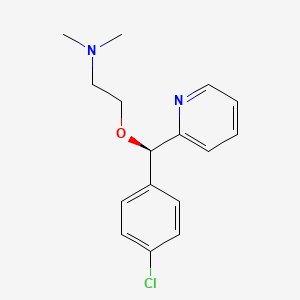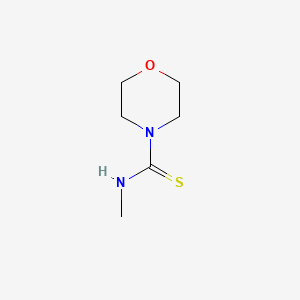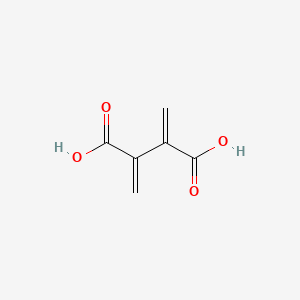![molecular formula C32H40N6O2 B1214109 ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)
ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-3072 is a 2-alkoxycarbonylaminopyridine compound that has shown significant potential as an anti-tuberculosis agent. It was initially designed as a tubulin polymerization inhibitor but later found to inhibit the polymerization of filamentous temperature-sensitive protein Z (FtsZ), a bacterial analogue of tubulin . This compound has demonstrated efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
The synthesis of SRI-3072 involves the preparation of 2-alkoxycarbonylaminopyridine derivatives. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring.
Alkoxycarbonylation: The introduction of the alkoxycarbonyl group to the pyridine ring.
Industrial production methods for SRI-3072 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SRI-3072 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: SRI-3072 can undergo substitution reactions, particularly at the pyridine ring, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SRI-3072 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tubulin polymerization and FtsZ polymerization.
Biology: The compound is used to investigate the mechanisms of bacterial cell division and the role of FtsZ in this process.
Mechanism of Action
SRI-3072 exerts its effects by inhibiting the polymerization of FtsZ, a protein essential for bacterial cell division. FtsZ polymerizes in a guanosine triphosphate-dependent manner to form a Z-ring at the site of cell division. SRI-3072 binds to the nucleotide-binding pocket of FtsZ, preventing its polymerization and thereby inhibiting bacterial cell division . This mechanism is specific to bacterial cells and does not affect eukaryotic tubulin, making SRI-3072 a promising candidate for selective antibacterial therapy .
Comparison with Similar Compounds
SRI-3072 is similar to other 2-alkoxycarbonylaminopyridine compounds, such as SRI-7614. Both compounds inhibit FtsZ polymerization and are effective against Mycobacterium tuberculosis . SRI-3072 has shown unique properties in terms of its binding affinity and specificity for the nucleotide-binding pocket of FtsZ . Other similar compounds include:
SRI-7614: Another 2-alkoxycarbonylaminopyridine with similar anti-tuberculosis activity.
Totarol: A natural compound that inhibits the growth of Mycobacterium tuberculosis.
SRI-3072 stands out due to its specific binding mode and strong inhibitory effects on FtsZ polymerization, making it a unique and promising candidate for further development as an anti-tuberculosis agent .
Properties
Molecular Formula |
C32H40N6O2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl N-[8-[[5-(diethylamino)-4-methylpentan-2-yl]amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C32H40N6O2/c1-6-38(7-2)21-22(4)19-23(5)33-26-20-27(35-32(39)40-8-3)34-31-30(26)36-28(24-15-11-9-12-16-24)29(37-31)25-17-13-10-14-18-25/h9-18,20,22-23H,6-8,19,21H2,1-5H3,(H2,33,34,35,37,39) |
InChI Key |
MKJUVACMILVNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)CC(C)NC1=CC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC |
Synonyms |
ethyl (8-((4-(diethylamino)-1-methylbutyl)amino)-2,3-diphenylpyrido(2,3-b)pyrazin-6-yl)carbamate SRI 3072 SRI-3072 SRI3072 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















